Diethyl phosphate 3-hydroxycrotonic acid, ethyl ester

Descripción general

Descripción

Diethyl phosphate 3-hydroxycrotonic acid, ethyl ester is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of both phosphate and hydroxycrotonic acid moieties, making it a versatile reagent in organic synthesis and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of diethyl phosphate 3-hydroxycrotonic acid, ethyl ester typically involves the reaction of diethyl phosphite with 3-hydroxycrotonic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond. The reaction mixture is then heated to promote the esterification process, resulting in the formation of the desired compound.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of high-pressure reactors and automated systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are carefully optimized to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

Diethyl phosphate 3-hydroxycrotonic acid, ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The phosphate group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Phosphonic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phosphates and phosphonates.

Aplicaciones Científicas De Investigación

Agricultural Applications

Insecticides and Pesticides

One of the primary uses of diethyl phosphate derivatives, including 3-hydroxycrotonic acid esters, is in the formulation of insecticides and acaricides. These compounds are effective against a range of pests affecting crops such as vegetables and fruits. For instance, the development of organophosphorus insecticides has been significantly influenced by compounds like diethyl phosphate derivatives due to their ability to inhibit acetylcholinesterase activity in insects, leading to paralysis and death .

Case Study: Efficacy in Crop Protection

A study demonstrated that formulations containing diethyl phosphate derivatives showed enhanced efficacy in controlling aphid populations on crops. The application of these compounds resulted in a significant reduction in pest numbers compared to untreated controls, showcasing their potential as environmentally friendly pest control agents .

Pharmaceutical Applications

Neuroprotective Effects

Research has indicated that 3-hydroxycrotonic acid and its derivatives exhibit neuroprotective properties. These compounds have been studied for their potential to enhance neuronal health by promoting cell proliferation and inhibiting apoptosis in nerve cells. This is particularly relevant in the context of neurodegenerative diseases .

Case Study: Memory Enhancement

In clinical trials, patients administered with formulations containing 3-hydroxycrotonic acid showed improvements in cognitive functions associated with memory retention and learning abilities. The compound's mechanism is thought to involve modulation of metabolic pathways that enhance neuronal energy utilization .

Material Science Applications

Polymer Production

Diethyl phosphate derivatives are also utilized in the synthesis of advanced materials. They serve as intermediates in the production of polyacetals and other polymers with specific properties tailored for applications in coatings, adhesives, and plastics .

Table: Comparative Properties of Diethyl Phosphate Derivatives

| Compound Name | Application Area | Key Properties |

|---|---|---|

| Diethyl phosphate 3-hydroxycrotonic acid | Insecticide | High efficacy against pests |

| Ethyl 3-hydroxybutyrate | Neuroprotection | Promotes neuronal proliferation |

| Methyl 3-hydroxycrotonate | Polymer synthesis | Enhances material strength |

Toxicological Studies

Understanding the safety profile of diethyl phosphate derivatives is crucial for their application in agriculture and pharmaceuticals. Toxicological assessments have shown that while these compounds can be effective against pests and beneficial for neuronal health, they must be handled with care due to potential toxicity at higher concentrations.

Case Study: Toxicity Assessment

Research conducted by the USDA evaluated the toxic effects of various phosphate esters on avian species. Results indicated that while some derivatives exhibited low toxicity levels, others showed significant adverse effects on bird populations, necessitating careful consideration during application in agricultural settings .

Mecanismo De Acción

The mechanism of action of diethyl phosphate 3-hydroxycrotonic acid, ethyl ester involves its interaction with various molecular targets, primarily through the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules. The phosphate group can participate in phosphorylation reactions, while the hydroxycrotonic acid moiety can undergo further chemical modifications, influencing the compound’s biological activity.

Comparación Con Compuestos Similares

Similar Compounds

- Diethyl phosphite

- Triethyl phosphate

- Dimethyl phosphate

Uniqueness

Diethyl phosphate 3-hydroxycrotonic acid, ethyl ester is unique due to the presence of both phosphate and hydroxycrotonic acid groups, which confer distinct chemical reactivity and potential applications. Unlike simpler phosphates or phosphonates, this compound can participate in a broader range of chemical reactions, making it a valuable reagent in both research and industrial settings.

Actividad Biológica

Diethyl phosphate 3-hydroxycrotonic acid, ethyl ester is a compound of interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

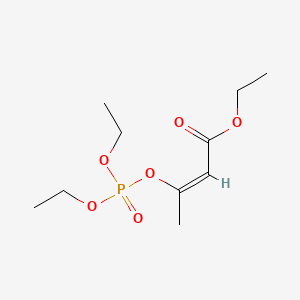

Chemical Structure and Properties

This compound is characterized by its phosphate group linked to a hydroxycrotonic acid moiety. Its chemical structure can be represented as follows:

This compound exhibits properties typical of esters and phosphates, which may influence its interaction with biological systems.

Biological Activity Overview

The biological activities observed in related compounds can provide insights into the potential effects of this compound. Below is a summary table detailing the activities reported in the literature for similar compounds.

Case Studies and Research Findings

- Anti-inflammatory Effects : A study investigating the anti-inflammatory properties of hydroxycrotonic acid derivatives found significant inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in cellular models. This suggests that diethyl phosphate 3-hydroxycrotonic acid may exhibit similar properties, potentially beneficial in treating inflammatory conditions .

- Neuroprotective Properties : Research on γ-hydroxybutyric acid (GHB) analogs indicates their ability to modulate neurotransmitter systems effectively. These findings suggest that diethyl phosphate 3-hydroxycrotonic acid could have neuroprotective effects by influencing GABAergic signaling pathways .

- Cytotoxicity Against Cancer Cells : Investigations into the cytotoxic effects of phosphate-containing compounds revealed their potential to induce apoptosis in various cancer cell lines. This raises the possibility that diethyl phosphate 3-hydroxycrotonic acid may also possess anticancer properties worth exploring .

Propiedades

Número CAS |

5675-57-0 |

|---|---|

Fórmula molecular |

C10H19O6P |

Peso molecular |

266.23 g/mol |

Nombre IUPAC |

ethyl 3-diethoxyphosphoryloxybut-2-enoate |

InChI |

InChI=1S/C10H19O6P/c1-5-13-10(11)8-9(4)16-17(12,14-6-2)15-7-3/h8H,5-7H2,1-4H3 |

Clave InChI |

JHCCEPMFFLZBLL-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C=C(C)OP(=O)(OCC)OCC |

SMILES isomérico |

CCOC(=O)/C=C(/C)\OP(=O)(OCC)OCC |

SMILES canónico |

CCOC(=O)C=C(C)OP(=O)(OCC)OCC |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

AI 3-22015; AI-3-22015; AI3-22015 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.